Cesium titanate

Vue d'ensemble

Description

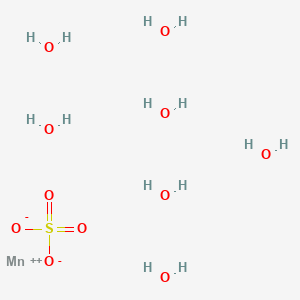

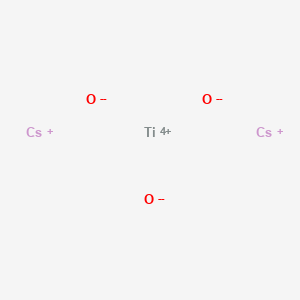

Cesium titanate (Cs2TiO3) is an inorganic compound that adopts a polymeric structure with Cs-O and Ti-O bonds . Other cesium titanates include Cs2Ti5O11 and Cs2Ti6O13 and the hydrate Cs2Ti5O11•1.5H2O .

Synthesis Analysis

Cesium titanate can be synthesized using various methods. One method involves a sol-gel process used to produce micron-sized monosodium titanate (MST). Key modifications to this process include altering reagent concentrations, omitting a particle seed step, and introducing a non-ionic surfactant to facilitate control of particle formation and growth . Another method involves solid-state reactions at room temperature with alkali halides .

Molecular Structure Analysis

Cesium titanate adopts a polymeric structure with Cs-O and Ti-O bonds . It is part of a class of nanostructured materials based on titanium oxide frameworks .

Chemical Reactions Analysis

Cesium titanate has been found to undergo ion exchange reactions. For example, it can undergo ion exchange with alkali halides by solid-state reactions at room temperature . The main adsorption mechanism of titanate nanosheets (TNS) to cesium ion is ion exchange .

Physical And Chemical Properties Analysis

Cesium titanate is a white powder that is insoluble in water . It has a molar mass of 361.71 g/mol .

Applications De Recherche Scientifique

Radioactive Waste Treatment

Cesium Titanate, particularly in the form of Crystalline Silicotitanates (CSTs), has been used for the treatment of radioactive waste . One specific CST, known as TAM-5, can separate parts-per-million concentrations of cesium from highly alkaline solutions . This makes it a leading candidate for treating radioactive waste volumes, such as those found at the Hanford site in Washington .

Ion Exchange Material

CSTs are a new class of ion exchangers . They are highly effective for removing cesium from neutral and acidic solutions, and for removing strontium from basic and neutral solutions . This makes them useful in a variety of applications where ion exchange is needed.

Cesium Adsorption

A new type of cesium ion sieve, H-CTO nanosheets, were synthesized by acid modification on the prepared precursor CTO . The H-CTO nanosheets have shown good adsorption ability in an alkaline environment and high Cs+ selectivity in high concentration solutions of monovalent cations . This makes them suitable for applications in alkaline Cs+ aqueous solutions or radioactive wastes .

Environmental and Energy Applications

Titanate and titania nanostructured materials, including Cesium Titanate, have been used in various environmental and energy applications . These include adsorbents, photocatalysis, lithium-ion batteries, photovoltaics, electrochromic devices, self-cleaning, and oil–water separation .

Capture of Radioactive Ions

Titanate nanofibers and nanotubes, which can be derived from Cesium Titanate, have been used to capture radioactive cesium and iodide ions from water . This makes them useful in applications where the removal of these ions is necessary.

Research and Development

Cesium Titanate is also used in various research and development applications. Its unique properties make it a subject of interest in the development of new materials and technologies .

Mécanisme D'action

Cesium titanate, also known as dicesium;oxygen(2-);titanium(4+), is an inorganic compound with the formula Cs2TiO3 . It has been studied for its potential applications in various fields, particularly in environmental remediation and energy storage .

Target of Action

The primary target of cesium titanate is cesium ions in aqueous solutions . Cesium ions are a significant concern in the environment due to their radioactive isotopes, which can cause harmful radiation to organisms .

Mode of Action

Cesium titanate interacts with its targets through ion exchange . Specifically, the compound has a high efficiency in ion exchange, allowing it to adsorb cesium ions from aqueous solutions . This interaction results in the removal of cesium ions from the solution, thereby reducing their potential harm .

Biochemical Pathways

By reducing the concentration of radioactive cesium in the environment, it can help prevent the cellular damage that these ions can cause, which may lead to diseases such as cancer and genetic mutations .

Pharmacokinetics

It’s worth noting that cesium titanate is insoluble in water , which could impact its distribution and elimination in an environmental context.

Result of Action

The primary result of cesium titanate’s action is the removal of cesium ions from aqueous solutions . Studies have shown that it can remove about 88% of Cs(I) when certain conditions are met . This high removal rate demonstrates the compound’s effectiveness in adsorbing cesium ions .

Action Environment

The action of cesium titanate is influenced by various environmental factors. For instance, the pH of the solution plays a significant role in the adsorption process of Cs(I) . Moreover, the compound exhibits excellent selectivity for Cs(I) in the presence of common cations, suggesting that it can effectively function even in complex environmental mixtures .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

dicesium;oxygen(2-);titanium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cs.3O.Ti/q2*+1;3*-2;+4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKGZHELIUYCPTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Ti+4].[Cs+].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cs2O3Ti | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923872 | |

| Record name | Cesium titanium oxide (Cs2TiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.676 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cesium titanate | |

CAS RN |

12158-57-5 | |

| Record name | Cesium titanium oxide (Cs2TiO3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012158575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cesium titanium oxide (Cs2TiO3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.